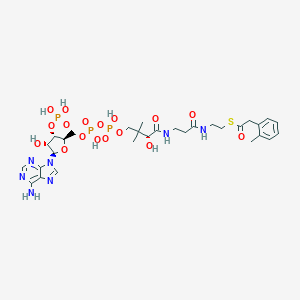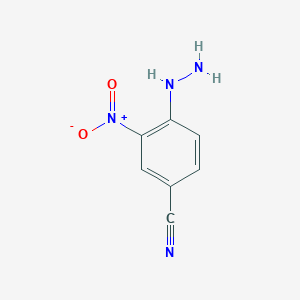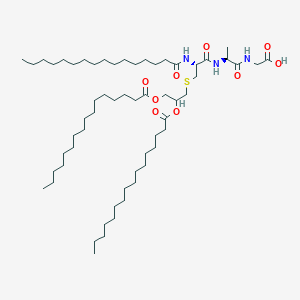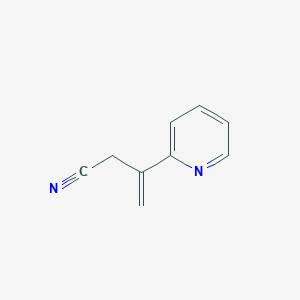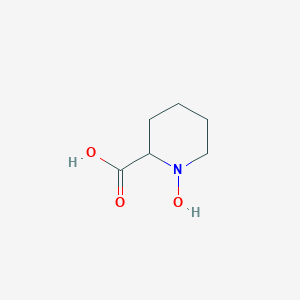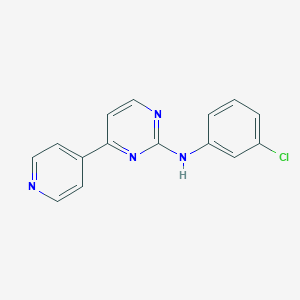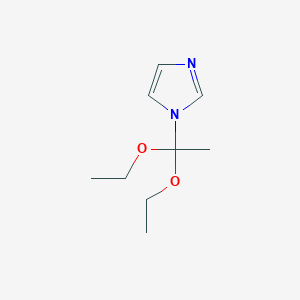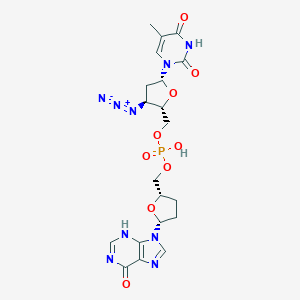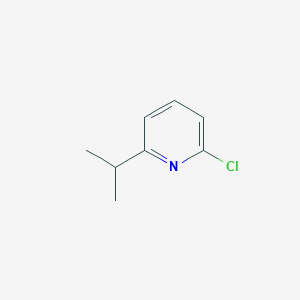
Pphpa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonoformic acid (PPF) or Phosphonomethylglycine (PpmG) is a chemical compound that belongs to the class of organophosphorus compounds. It is a derivative of glycine and is widely used in various scientific research applications. PPF is a potent inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) and is widely used as a herbicide.
Wirkmechanismus
The mechanism of action of Pphpa is through the inhibition of the enzyme EPSPS. EPSPS is involved in the biosynthesis of aromatic amino acids in plants. Pphpa binds to the active site of EPSPS and prevents the formation of the enzyme-substrate complex. This inhibition prevents the synthesis of aromatic amino acids in plants, leading to the death of the plant.
Biochemische Und Physiologische Effekte
Pphpa has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of weeds by preventing the synthesis of aromatic amino acids in plants. Pphpa has also been shown to have a toxic effect on some microorganisms. It has been shown to inhibit the growth of some bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Pphpa has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of EPSPS, making it a useful tool for studying the role of EPSPS in plants. Another advantage is that it is relatively easy to synthesize and purify. However, one limitation is that it is toxic and must be handled with care. Another limitation is that it is not selective and can inhibit the growth of both target and non-target organisms.
Zukünftige Richtungen
There are several future directions for the use of Pphpa in scientific research. One direction is the development of more selective inhibitors of EPSPS. Another direction is the use of Pphpa in the study of the role of EPSPS in other organisms, such as bacteria and fungi. Additionally, Pphpa could be used in the development of new herbicides with improved selectivity and reduced toxicity.
Conclusion
In conclusion, Pphpa is a potent inhibitor of EPSPS and is widely used in various scientific research applications. It is synthesized by the reaction of glycine with phosphorous acid and is relatively easy to purify. Pphpa has several advantages and limitations for lab experiments and has several future directions for use in scientific research.
Synthesemethoden
Pphpa can be synthesized by the reaction of glycine with phosphorous acid. The reaction is carried out in the presence of a catalyst such as hydrochloric acid. The resulting product is purified by crystallization or distillation.
Wissenschaftliche Forschungsanwendungen
Pphpa is widely used in various scientific research applications. It is used as a herbicide to inhibit the growth of weeds. It is also used as a tool to study the role of EPSPS in plants. EPSPS is a key enzyme in the biosynthesis of aromatic amino acids in plants. Pphpa inhibits the activity of EPSPS, thereby preventing the synthesis of aromatic amino acids in plants. This inhibition leads to the death of the plant.
Eigenschaften
CAS-Nummer |
121496-64-8 |
|---|---|
Produktname |
Pphpa |
Molekularformel |
C41H57O8P |
Molekulargewicht |
708.9 g/mol |
IUPAC-Name |
[(2R)-3-phosphonooxy-2-(6-pyren-1-ylhexanoyloxy)propyl] hexadecanoate |
InChI |
InChI=1S/C41H57O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-38(42)47-30-36(31-48-50(44,45)46)49-39(43)23-17-14-15-19-32-24-25-35-27-26-33-20-18-21-34-28-29-37(32)41(35)40(33)34/h18,20-21,24-29,36H,2-17,19,22-23,30-31H2,1H3,(H2,44,45,46)/t36-/m1/s1 |
InChI-Schlüssel |
JYNFQYDPRYWMPF-PSXMRANNSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Synonyme |
1-palmitoyl-2-(6-(pyren-1-yl)hexanoyl)-sn-glycero-3-phosphatidic acid PPHPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



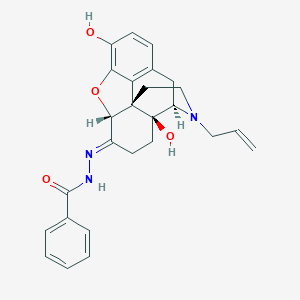
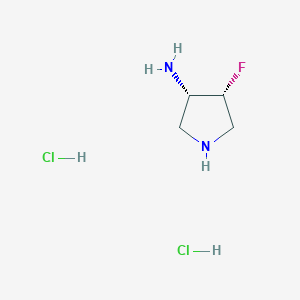
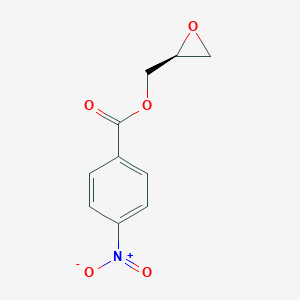
![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)
